3-(5-{[(4-Chlorophenyl)methyl]sulfanyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)-3H-indole
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Overview
Description
3-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE is a complex organic compound that features an indole core structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound combines the indole nucleus with a 1,2,4-triazole ring and a chlorophenyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The 1,2,4-triazole ring can be introduced via cyclization reactions involving hydrazine derivatives and appropriate electrophiles . The chlorophenyl group is usually added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the indole nucleus can introduce a variety of functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with various biological targets. The indole nucleus is known to bind to multiple receptors, while the triazole ring can interact with enzymes and other proteins . The chlorophenyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole nucleus.
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different core structures.
Uniqueness
What sets 3-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE apart is the combination of these three distinct moieties into a single molecule. This unique structure may confer a range of biological activities and make it a valuable compound for further research and development .
Properties
CAS No. |
6260-06-6 |
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Molecular Formula |
C19H17ClN4S |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
3-[5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C19H17ClN4S/c1-2-24-18(16-11-21-17-6-4-3-5-15(16)17)22-23-19(24)25-12-13-7-9-14(20)10-8-13/h3-11,21H,2,12H2,1H3 |
InChI Key |
TUMNOXGFQTWYMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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